4-bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
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Overview
Description
4-Bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromobenzyl and chlorophenoxy groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl bromide with 4-chlorophenoxyphthalimide under specific conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Hydrolysis Conditions: Acidic conditions (HCl) or basic conditions (NaOH) are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and reduced forms of the compound .
Scientific Research Applications
4-Bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl chloride: Shares the bromobenzyl group but lacks the complex isoindolyl and chlorophenoxy moieties.
4-Bromobenzyl bromide: Similar to 4-bromobenzyl chloride but with a bromine atom instead of chlorine.
4-Chlorophenoxyphthalimide: Contains the chlorophenoxy group but lacks the bromobenzyl and benzoate components.
Uniqueness
4-Bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is unique due to its combination of bromobenzyl, chlorophenoxy, and isoindolyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C28H17BrClNO5 |
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Molecular Weight |
562.8 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 4-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate |
InChI |
InChI=1S/C28H17BrClNO5/c29-19-8-4-17(5-9-19)16-35-28(34)18-6-12-21(13-7-18)31-26(32)23-2-1-3-24(25(23)27(31)33)36-22-14-10-20(30)11-15-22/h1-15H,16H2 |
InChI Key |
QAXPOLWCRIYADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC=C(C=C3)Cl)C(=O)N(C2=O)C4=CC=C(C=C4)C(=O)OCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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